(3R)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride
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Overview
Description
(3R)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride is a chemical compound that has been extensively researched in the scientific field due to its potential applications in various fields. It is commonly referred to as NBSP and is a white crystalline powder that is soluble in water.
Mechanism of Action
The mechanism of action of NBSP involves the binding of the compound to the active site of the protease enzyme, thereby inhibiting its activity. This inhibition results in the prevention of the protease enzyme from catalyzing the hydrolysis of peptide bonds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NBSP are dependent on the specific application and the concentration used. In protease inhibition studies, NBSP has been shown to effectively inhibit the activity of various protease enzymes. In metal ion detection studies, NBSP has been shown to exhibit high selectivity and sensitivity towards certain metal ions.
Advantages and Limitations for Lab Experiments
One of the major advantages of using NBSP in lab experiments is its high selectivity towards certain enzymes and metal ions. This allows for the precise detection and inhibition of specific targets. However, one limitation of NBSP is its potential toxicity at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for the research and application of NBSP. One potential direction is the development of NBSP-based fluorescent probes for the detection of other metal ions. Another direction is the optimization of NBSP as a protease inhibitor for use in drug development. Additionally, further studies are needed to investigate the potential toxicity and safety of NBSP at different concentrations.
Synthesis Methods
The synthesis of NBSP involves the reaction of 3-aminopyrrolidine with p-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain the final product.
Scientific Research Applications
NBSP has been widely used in scientific research due to its potential applications in various fields. It has been studied for its potential use as a protease inhibitor, which is an enzyme that plays a crucial role in many biological processes. NBSP has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
(3R)-1-(4-nitrophenyl)sulfonylpyrrolidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S.ClH/c11-8-5-6-12(7-8)18(16,17)10-3-1-9(2-4-10)13(14)15;/h1-4,8H,5-7,11H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHOYBDTEXFMNL-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride |
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